molecular formula C8H10OS2 B14509496 2-(Phenyldisulfanyl)ethan-1-ol CAS No. 63369-64-2

2-(Phenyldisulfanyl)ethan-1-ol

Cat. No.: B14509496
CAS No.: 63369-64-2
M. Wt: 186.3 g/mol
InChI Key: VHQMANHQXQFAQN-UHFFFAOYSA-N
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Description

2-(Phenyldisulfanyl)ethan-1-ol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group. The compound’s structure consists of a phenyl group attached to a disulfide linkage, which is further connected to an ethan-1-ol moiety. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyldisulfanyl)ethan-1-ol typically involves the reaction of thiophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the chlorine, resulting in the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyldisulfanyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Phenyldisulfanyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenyldisulfanyl)ethan-1-ol involves its interaction with molecular targets through its disulfide and hydroxyl groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)ethanol: Similar structure but with a single sulfur atom instead of a disulfide bond.

    2-(Phenylsulfinyl)ethanol: Contains a sulfoxide group instead of a disulfide bond.

    2-(Phenylsulfonyl)ethanol: Contains a sulfone group instead of a disulfide bond.

Uniqueness

2-(Phenyldisulfanyl)ethan-1-ol is unique due to its disulfide bond, which imparts distinct redox properties and reactivity compared to similar compounds with single sulfur atoms or different sulfur oxidation states. This uniqueness makes it valuable in specific chemical and biological applications.

Properties

CAS No.

63369-64-2

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2-(phenyldisulfanyl)ethanol

InChI

InChI=1S/C8H10OS2/c9-6-7-10-11-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

VHQMANHQXQFAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSCCO

Origin of Product

United States

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